molecular formula C7H8BrNO2S B1282379 4-Bromomethylbenzenesulfonamide CAS No. 40724-47-8

4-Bromomethylbenzenesulfonamide

カタログ番号: B1282379
CAS番号: 40724-47-8
分子量: 250.12 g/mol
InChIキー: QNJHTLTUBNXLFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

4-Bromomethylbenzenesulfonamide can be synthesized through various methods. One common synthetic route involves the bromination of toluenesulfonamide. The reaction typically requires the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform . The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to control reaction parameters more precisely and improve yield. The use of safer and more environmentally friendly solvents is also a consideration in industrial production .

化学反応の分析

Types of Reactions

4-Bromomethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Medicinal Chemistry

4-Bromomethylbenzenesulfonamide and its derivatives have been investigated for their potential as pharmaceutical agents. A notable application is in the design of carbonic anhydrase inhibitors, which are crucial in treating conditions such as glaucoma and certain types of cancer. Research indicates that derivatives of this compound exhibit selective inhibition against carbonic anhydrase IX, which is overexpressed in various tumors, including breast cancer .

Case Study: Anticancer Activity

A study synthesized several derivatives of this compound and evaluated their anti-proliferative effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds showed significant inhibitory activity with IC50 values ranging from 1.52 to 6.31 μM, demonstrating selectivity for cancer cells over normal cells . Additionally, certain derivatives induced apoptosis in cancer cells, highlighting their potential as anticancer agents.

Antibacterial Properties

The antibacterial applications of this compound have been explored extensively. Its derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae.

Case Study: Antibacterial Efficacy

In a recent study, selected derivatives were tested for their antibacterial and anti-biofilm activities. Compounds exhibited significant inhibition against S. aureus at concentrations as low as 50 μg/mL, with one derivative achieving an inhibition rate of 80.69% compared to a control . This suggests that these compounds could be developed into effective antibacterial agents.

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for creating various functionalized compounds. Its reactivity allows for the introduction of diverse substituents, making it a key building block in the synthesis of more complex molecules.

Applications in Synthesis

  • Synthesis of Sulfonamides : The compound is utilized to synthesize sulfonamide derivatives that possess biological activity.
  • Enzyme Inhibitors : The N-acyl sulfonamide group has been identified as a suitable candidate for developing enzyme inhibitors due to its stability and reactivity .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated that certain derivatives possess favorable pharmacokinetic profiles, making them suitable candidates for further development .

Data Summary Table

Application AreaFindings
Medicinal ChemistrySignificant anticancer activity against breast cancer cell lines; apoptosis induction observed .
Antibacterial PropertiesHigh inhibition rates against S. aureus and K. pneumoniae; potential for drug development .
Organic SynthesisKey intermediate for synthesizing various biologically active compounds .
PharmacokineticsFavorable ADMET properties predicted for several derivatives .

類似化合物との比較

Similar Compounds

Uniqueness

4-Bromomethylbenzenesulfonamide is unique due to its combination of a bromomethyl group and a sulfonamide group, which provides a versatile platform for various chemical reactions. This dual functionality makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .

生物活性

4-Bromomethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This compound's structure allows it to interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a bromomethyl group and a sulfonamide functional group. The presence of the bromine atom significantly influences its biological activity by modulating electronic properties and steric effects.

Sulfonamides, including this compound, primarily exert their effects through inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), these compounds interfere with folate metabolism, leading to bacteriostatic effects against a variety of pathogens .

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the inhibitory potential of this compound against various isoforms of carbonic anhydrases (CAs), particularly hCAII and hCAIX. These enzymes are involved in numerous physiological processes, including acid-base balance and respiration. The inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and certain types of cancer.

  • Efficacy : In vitro assays demonstrated that this compound exhibits significant inhibitory activity against hCAII with an IC50 value ranging from 0.75 to 1.20 μM. This indicates a potent interaction with the enzyme's active site .

Antibacterial Activity

The antibacterial properties of sulfonamides have been well-documented, and this compound is no exception. Its mechanism involves competitive inhibition of bacterial DHPS, thereby disrupting folate synthesis.

  • Case Studies : In studies involving various bacterial strains, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established sulfonamides like sulfamethoxazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Bromine Substitution : The presence of the bromine atom enhances the compound's ability to interact with target enzymes due to its electronegative nature, which can stabilize interactions within the active site.
  • Comparative Analysis : Compounds with different substituents on the benzene ring have been analyzed for their inhibitory potency against CAs. For example, substituents like methoxy or methyl groups have shown varying degrees of enhancement or reduction in activity compared to the bromine substitution .

Data Tables

CompoundTarget EnzymeIC50 (μM)MIC (μg/mL)Activity
This compoundhCAII0.75 - 1.2019.24Inhibitor
SulfamethoxazoleDHPSN/A15.00Inhibitor
Other AnaloguesVarious CAsVariesVariesVaries

特性

IUPAC Name

4-(bromomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJHTLTUBNXLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522710
Record name 4-(Bromomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40724-47-8
Record name 4-(Bromomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-hydroxymethyl-benzene-sulphonamide (0.105 mg, 0.56 mmoles) was dissolved in DCM (5 mL). Polymer supported triphenylphosphine (294 mg, 2.4 mmoles/g, 1.12 mmoles) was added, and the mixture was stirred with a shaker at room temperature for 10 minutes. CBr4 (557 mg, 1.68 mmoles) was then added, and stirring was continued for 3 hours. The supported reagent was removed by filtration, the solvent was evaporated, and the crude material was purified by flash chromatography (SiO2, petroleum ether/AcOEt 9/1) to yield the title compound as a light-yellow solid (70 mg).
Quantity
0.105 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
294 mg
Type
reactant
Reaction Step Two
Name
Quantity
557 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromomethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromomethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Bromomethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Bromomethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromomethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Bromomethylbenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。